molecular formula C15H10N2NaO9S B1682516 CID 88442058 CAS No. 92921-25-0

CID 88442058

Cat. No.: B1682516
CAS No.: 92921-25-0
M. Wt: 417.3 g/mol
InChI Key: XVNVIYKFQXEVKM-UHFFFAOYSA-N
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Description

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable products.

Properties

CAS No.

92921-25-0

Molecular Formula

C15H10N2NaO9S

Molecular Weight

417.3 g/mol

IUPAC Name

sodium 1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C15H10N2O9S.Na/c18-11-4-5-12(19)16(11)9-3-1-2-8(6-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25;/h1-6,10H,7H2,(H,23,24,25);

InChI Key

XVNVIYKFQXEVKM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O.[Na]

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-maleimidobenzoyl-N-hydroxysulfosuccinimide ester
m-maleimidobenzoyl-N-hydroxysulphosuccinimide ester
MBS crosslinker
sulfo-MBS
sulpho-MBS

Origin of Product

United States

Preparation Methods

The synthesis of m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester undergoes various chemical reactions, including:

Scientific Research Applications

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is primarily due to the presence of the dioxopyrrolidine and benzoyl groups, which facilitate the formation of stable adducts.

Comparison with Similar Compounds

Similar compounds to m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 88442058
Reactant of Route 2
CID 88442058

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